

# Application Note & Protocol: Isolation of Salmon Pancreas Disease Virus (SPDV)

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## Compound of Interest

Compound Name: SPDV

Cat. No.: B2369777

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Introduction Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD), is a significant pathogen affecting farmed Atlantic salmon and rainbow trout.[1] PD can lead to substantial economic losses due to high mortality rates, reduced growth, and poor flesh quality.[2][3] The virus, first isolated in 1995 from PD-affected Atlantic salmon in Ireland, is an enveloped, single-stranded RNA virus belonging to the Togaviridae family.[4][5][6] The isolation and propagation of **SPDV** in susceptible cell lines are fundamental for diagnostic purposes, vaccine development, and pathogenesis research. This document provides a detailed protocol for the isolation, propagation, and confirmation of **SPDV** from fish tissue samples.

Principle The isolation of **SPDV** relies on the inoculation of a susceptible fish cell line with processed tissue homogenates from fish suspected of infection. The presence of the virus is initially indicated by the development of a characteristic cytopathic effect (CPE) in the cell monolayer. Virus replication is subsequently confirmed and the isolate is identified using molecular or immunological methods, such as RT-PCR or immunofluorescence assays. The Chinook salmon embryo cell line, CHSE-214, is commonly used for the primary isolation of **SPDV**. [6][7][8]

## Materials and Reagents

- Cell Lines:
  - Chinook salmon embryo (CHSE-214) cells
  - Chum salmon heart (CHH-1) cells (Optional, for faster CPE)

- Media and Solutions:
  - Minimum Essential Medium (MEM) or equivalent
  - Fetal Bovine Serum (FBS), heat-inactivated
  - L-Glutamine
  - Penicillin-Streptomycin solution
  - Trypsin-EDTA solution
  - Phosphate-Buffered Saline (PBS), sterile
  - Hanks' Balanced Salt Solution (HBSS) or similar transport medium
- Labware and Equipment:
  - 75 cm<sup>2</sup> and 25 cm<sup>2</sup> cell culture flasks
  - 24-well or 96-well cell culture plates
  - Sterile centrifuge tubes (15 mL and 50 mL)
  - Sterile 0.45 µm syringe filters
  - Tissue homogenizer or stomacher
  - Refrigerated centrifuge
  - Inverted microscope
  - Humidified incubator (15-18°C)
  - Class II Biological Safety Cabinet
  - RNA extraction kit
  - RT-PCR reagents and thermocycler

## Experimental Protocols

### Part A: Sample Collection and Processing

- **Tissue Collection:** Aseptically collect tissue samples from recently euthanized, suspect fish. Key tissues for **SPDV** isolation include the kidney, heart, and pancreas.[\[9\]](#) Samples should be placed immediately into a sterile transport medium (e.g., HBSS with antibiotics) on ice.  
[\[10\]](#)[\[11\]](#)
- **Homogenization:** In a biological safety cabinet, weigh the collected tissues. Prepare a 10% (w/v) tissue homogenate by adding the tissue to 9 volumes of cold, sterile PBS or cell culture medium without serum. Homogenize the tissue using a sterile tissue grinder or stomacher until a uniform suspension is achieved.
- **Clarification:** Transfer the homogenate to a sterile centrifuge tube. Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cellular debris.
- **Sterilization:** Carefully collect the supernatant. To remove bacterial contaminants, pass the supernatant through a 0.45 µm sterile syringe filter into a new sterile tube. This filtrate is the inoculum for virus isolation.
- **Storage:** The inoculum can be used immediately or stored at -80°C for later use. Avoid repeated freeze-thaw cycles.

### Part B: Cell Culture and Inoculation

- **Cell Line Maintenance:** Culture CHSE-214 or CHH-1 cells in 75 cm<sup>2</sup> flasks using MEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells at 15-18°C.
- **Seeding:** Once the maintenance flasks reach 80-90% confluency, detach the cells using trypsin-EDTA. Seed the cells into 25 cm<sup>2</sup> flasks or 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
- **Inoculation:** When the cells have formed a confluent monolayer, remove the growth medium.
- **Wash the monolayer** once with sterile PBS.

- Inoculate the cells with 0.5-1.0 mL (for a 25 cm<sup>2</sup> flask) of the prepared tissue filtrate.
- Allow the virus to adsorb for 1-2 hours at 15°C, gently rocking the flask every 15-20 minutes to ensure even distribution of the inoculum.
- After adsorption, add fresh maintenance medium (MEM with 2% FBS).
- Incubation: Incubate the inoculated cultures at 15°C.[12] Include a negative control flask inoculated with sterile PBS or medium only.

## Part C: Observation of Cytopathic Effect (CPE)

- Microscopic Examination: Observe the cell monolayers daily using an inverted microscope for the appearance of CPE.
- CPE Characteristics: **SPDV** typically causes a lytic type of CPE.[12] Early signs include cell rounding and increased refractility. As the infection progresses, cells will detach from the culture surface, leading to the destruction of the monolayer.[13][14]
- Harvesting: When CPE involves 75-90% of the monolayer, the virus can be harvested. This typically occurs 10-14 days post-inoculation in CHSE-214 cells.[7][8] The culture fluid can be collected, centrifuged to remove cell debris, and the supernatant stored at -80°C as the viral stock.
- Subsequent Passages: To increase the viral titer, the harvested virus can be passaged onto fresh cell monolayers.

## Part D: Confirmation of SPDV Isolate

The presence of CPE is presumptive evidence of a viral agent. Confirmation that the isolate is **SPDV** must be performed using specific assays.

- Reverse Transcription PCR (RT-PCR): Extract total RNA from the supernatant of infected cell cultures. Use specific primers targeting a conserved region of the **SPDV** genome (e.g., nsp1 or E2 genes) to amplify the viral RNA via RT-PCR.[1][7][15] The presence of a PCR product of the expected size confirms the presence of **SPDV** genetic material.

- Immunological Assays: An immunoperoxidase (IPX) or immunofluorescence assay can be used for confirmation.[\[12\]](#) This involves fixing the infected cell monolayer and using a specific monoclonal antibody against an **SPDV** antigen to detect the virus within the cells.

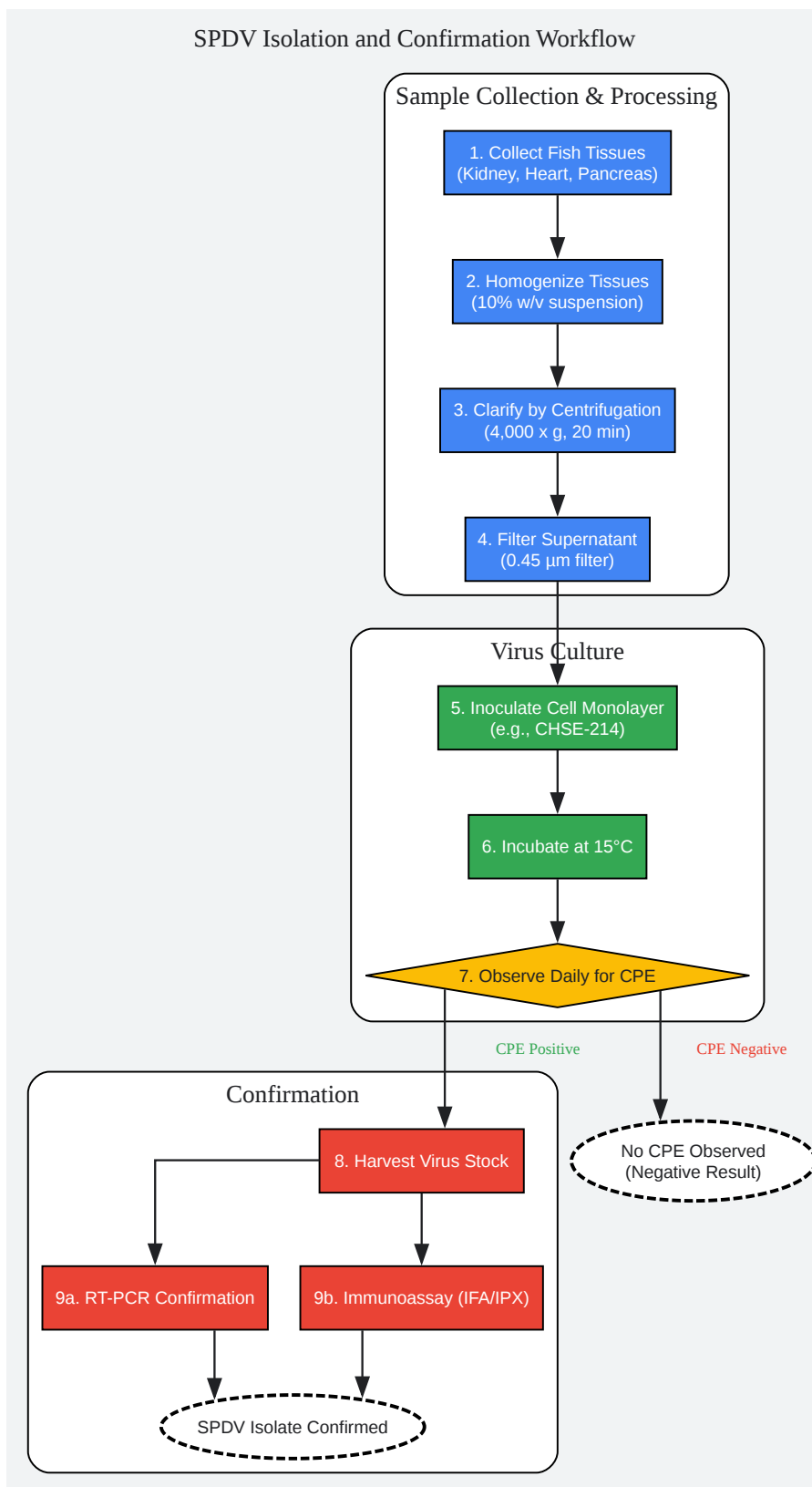
## Data Presentation

The choice of cell line can significantly impact the speed of primary virus isolation.

Cell Line	Cell Type	Time to Initial CPE (Days post-infection)	References
CHSE-214	Chinook Salmon Embryo	10 - 14	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[16]</a>
CHH-1	Chum Salmon Heart	6 - 8	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[16]</a>
SHK-1	Salmon Head Kidney	> 20	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[16]</a>

Table 1: Comparison of different salmonid cell lines for the primary isolation of **SPDV** (SAV-1). The CHH-1 cell line has been shown to produce a CPE more rapidly, starting from day 6 post-infection[\[1\]](#)[\[7\]](#)[\[8\]](#), making it a useful alternative to CHSE-214 for faster diagnostics.

## Visualized Workflow



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Figure 1: Workflow for the isolation and confirmation of **SPDV**.

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